molecular formula C16H18 B7949284 4,4'-Diethylbiphenyl CAS No. 57364-79-1

4,4'-Diethylbiphenyl

Cat. No.: B7949284
CAS No.: 57364-79-1
M. Wt: 210.31 g/mol
InChI Key: UMSGIWAAMHRVQI-UHFFFAOYSA-N
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Description

4,4’-Diethylbiphenyl: is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diethylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, 4,4’-Diethylbiphenyl is produced using similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves the continuous feeding of biphenyl and ethyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from byproducts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4’-diethylbiphenyl-4,4’-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction of 4,4’-Diethylbiphenyl can yield 4,4’-diethylcyclohexylbenzene under hydrogenation conditions with a suitable catalyst.

    Substitution: Electrophilic substitution reactions can occur, where the ethyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid.

    Reduction: 4,4’-Diethylcyclohexylbenzene.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4,4’-Diethylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.

    Biology: It serves as a model compound in studies of molecular interactions and binding affinities.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of high-performance polymers and as a component in liquid crystal displays.

Mechanism of Action

The mechanism of action of 4,4’-Diethylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic or nucleophilic attack. The pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, it is converted to carboxylic acids through the formation of intermediate radicals.

Comparison with Similar Compounds

    4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.

    4,4’-Dichlorobiphenyl: Contains chlorine atoms instead of ethyl groups.

    4,4’-Dihydroxybiphenyl: Has hydroxyl groups in place of ethyl groups.

Uniqueness: 4,4’-Diethylbiphenyl is unique due to its specific ethyl substitutions, which impart distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications, such as in the synthesis of high-performance materials and as a model compound in research.

Properties

IUPAC Name

1-ethyl-4-(4-ethylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSGIWAAMHRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926762
Record name 4,4'-Diethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-40-6, 57364-79-1
Record name 4,4'-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diethylbiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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